
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyloxy group attached to an amino pipecolic amide, with sodium as the counterion. Its molecular formula is C₆H₁₂N₃NaO₅S, and it has a molecular weight of 261.23 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt typically involves multiple steps, including the protection of functional groups, selective sulfonylation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyloxy group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Sulfonyloxyamino L-Pipecolic Acid: Similar structure but lacks the amide group.
Sulfonyloxyamino L-Pipecolic Ester: Contains an ester group instead of an amide.
N-Sulfonyloxyamino L-Pipecolic Amide: Similar but without the sodium salt form.
Uniqueness
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt is unique due to its specific combination of functional groups and the presence of sodium as a counterion
Eigenschaften
Molekularformel |
C6H12N3NaO5S |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
sodium;[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] sulfate |
InChI |
InChI=1S/C6H13N3O5S.Na/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13;/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI-Schlüssel |
UODDDZRIMQREBB-JBUOLDKXSA-M |
Isomerische SMILES |
C1C[C@H](NC[C@@H]1NOS(=O)(=O)[O-])C(=O)N.[Na+] |
Kanonische SMILES |
C1CC(NCC1NOS(=O)(=O)[O-])C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)

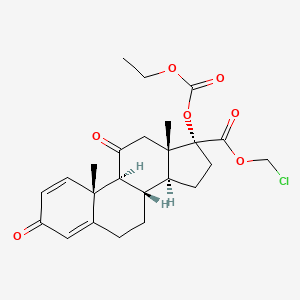
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
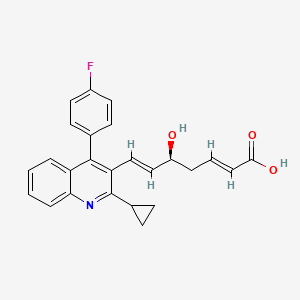
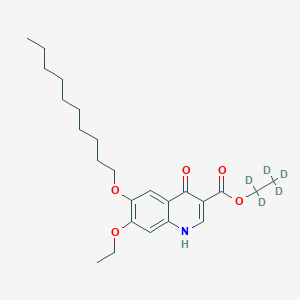
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
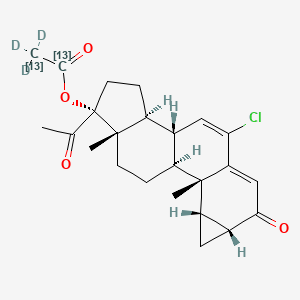

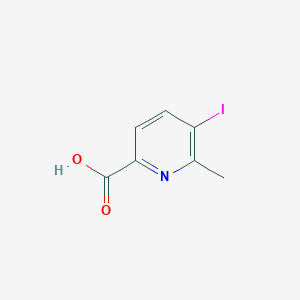
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
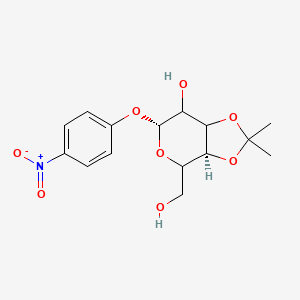
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)

